Bienvenue dans la boutique en ligne BenchChem!

N-(3-chlorophenyl)-2-((2-(4-methoxyphenyl)quinolin-4-yl)oxy)acetamide

Mycobacterium tuberculosis Eis acetyltransferase aminoglycoside resistance

N-(3-chlorophenyl)-2-((2-(4-methoxyphenyl)quinolin-4-yl)oxy)acetamide (CAS 1114861-54-9) is a synthetic small molecule belonging to the 2-(quinolin-4-yloxy)acetamide chemotype, a scaffold extensively validated through phenotypic screening by GSK as potent growth inhibitors of Mycobacterium tuberculosis (Mtb) targeting the cytochrome bc1 complex. This specific analog incorporates a 3-chlorophenyl substituent on the acetamide side chain and a 4-methoxyphenyl group at the quinoline 2-position, distinguishing it from the simpler benzyl- and phenylacetamide analogues that dominate the published SAR literature.

Molecular Formula C24H19ClN2O3
Molecular Weight 418.88
CAS No. 1114861-54-9
Cat. No. B2832392
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3-chlorophenyl)-2-((2-(4-methoxyphenyl)quinolin-4-yl)oxy)acetamide
CAS1114861-54-9
Molecular FormulaC24H19ClN2O3
Molecular Weight418.88
Structural Identifiers
SMILESCOC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)OCC(=O)NC4=CC(=CC=C4)Cl
InChIInChI=1S/C24H19ClN2O3/c1-29-19-11-9-16(10-12-19)22-14-23(20-7-2-3-8-21(20)27-22)30-15-24(28)26-18-6-4-5-17(25)13-18/h2-14H,15H2,1H3,(H,26,28)
InChIKeyGGIKALGRRRUWJX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement-Grade Profile of N-(3-chlorophenyl)-2-((2-(4-methoxyphenyl)quinolin-4-yl)oxy)acetamide (CAS 1114861-54-9) — A 2-(Quinolin-4-yloxy)acetamide with Defined Biochemical Activity


N-(3-chlorophenyl)-2-((2-(4-methoxyphenyl)quinolin-4-yl)oxy)acetamide (CAS 1114861-54-9) is a synthetic small molecule belonging to the 2-(quinolin-4-yloxy)acetamide chemotype, a scaffold extensively validated through phenotypic screening by GSK as potent growth inhibitors of Mycobacterium tuberculosis (Mtb) targeting the cytochrome bc1 complex [1]. This specific analog incorporates a 3-chlorophenyl substituent on the acetamide side chain and a 4-methoxyphenyl group at the quinoline 2-position, distinguishing it from the simpler benzyl- and phenylacetamide analogues that dominate the published SAR literature. The compound is documented in authoritative biochemical databases with a measurable in vitro enzymatic activity against the Mtb enhanced intracellular survival (Eis) acetyltransferase, providing a discrete, quantifiable anchor point for selection decisions [2].

Why In-Class 2-(Quinolin-4-yloxy)acetamides Cannot Be Freely Interchanged for N-(3-chlorophenyl)-2-((2-(4-methoxyphenyl)quinolin-4-yl)oxy)acetamide


The 2-(quinolin-4-yloxy)acetamide scaffold exhibits extreme sensitivity to substituent identity at both the quinoline 2-position and the acetamide side chain, with published SAR demonstrating that a single chlorine positional isomerism on the phenylacetamide ring can shift the MIC against Mtb H37Rv by over 60-fold (e.g., 4-Cl analog MIC = 15.9 µM vs. 3-Cl analog MIC = 0.3 µM in the simplified quinoline series) [1]. Furthermore, the presence of the 4-methoxyphenyl group at the quinoline 2-position introduces additional conformational and electronic constraints absent from the majority of published leads. The target compound's demonstrated biochemical target engagement against Mtb Eis acetyltransferase—an enzyme involved in aminoglycoside resistance—differs fundamentally from the cytochrome bc1 complex inhibition that defines the canonical class mechanism [2], meaning that substitution with a generic class representative would fail to reproduce the target's specific target-activity profile.

Quantitative Differentiation Evidence for N-(3-chlorophenyl)-2-((2-(4-methoxyphenyl)quinolin-4-yl)oxy)acetamide vs. Closest In-Class Comparators


Mtb Eis Acetyltransferase Inhibition: Target-Specific Activity Where Class-Leading Compounds Show No Direct Comparability

This compound demonstrates measurable inhibition of Mycobacterium tuberculosis H37Rv enhanced intracellular survival (Eis) acetyltransferase with an IC50 of 23,000 nM (23 µM), as curated in the BindingDB/ChEMBL database [1]. No Eis inhibition data are publicly available for the extensively optimized cytochrome bc1-targeting 2-(quinolin-4-yloxy)acetamide leads (e.g., compounds 6m and 9c with Mtb H37Rv MIC values of 0.09–0.19 µM [2]), preventing direct potency comparison but simultaneously establishing a non-overlapping target engagement profile. Eis catalyzes acetylation of aminoglycoside antibiotics and is a clinically relevant mediator of kanamycin resistance in M. tuberculosis, whereas the cytochrome bc1 complex is the canonical target of the broader compound class.

Mycobacterium tuberculosis Eis acetyltransferase aminoglycoside resistance enzyme inhibition

N-(3-Chlorophenyl) Substituent vs. Alternative Phenylacetamide Substituents: Quantitative MIC Impact Inferred from Simplified Quinoline SAR

In the molecular simplification SAR series by Borsoi et al. (2020), the 3-chlorophenyl-substituted quinoline analog (compound 4i) exhibited an MIC of 0.3 µM against Mtb H37Rv, representing a >53-fold improvement over the 4-chlorophenyl positional isomer (compound 4h, MIC = 15.9 µM) and a >100-fold improvement over the 3-methoxyphenyl analog (compound 4b, MIC = 32.3 µM) in the identical assay . The target compound shares the 3-chlorophenyl acetamide motif with compound 4i, but superimposes it onto a 2-(4-methoxyphenyl)quinoline core rather than the simplified quinoline core used in the 2020 SAR study, introducing additional steric and electronic modulation that cannot be extrapolated without experimental validation.

structure-activity relationship antitubercular chlorine substituent MIC comparison

2-(4-Methoxyphenyl)-Quinoline Modification: Structural Differentiation from the Predominant 2-Methyl/Trifluoromethyl and 2-Phenyl Series

The most extensively characterized 2-(quinolin-4-yloxy)acetamide leads bear C2 substituents that are small (methyl, trifluoromethyl) or unsubstituted phenyl [1][2]. The target compound's 2-(4-methoxyphenyl) group introduces a larger, electron-donating para-substituted biphenyl-like motif. Published SAR in the 2016 Pitta et al. study demonstrated that introduction of a 4-methoxyphenyl at the quinoline 2-position was synthetically feasible and yielded compounds with MIC values in the low micromolar range against Mtb H37Rv [2]; however, this sub-series was not among the most potent leads advanced, with optimized 2-trifluoromethyl and 2-methyl compounds achieving superior potency. The target compound therefore occupies a structurally distinct and underexplored sub-region of chemical space within the class.

quinoline C2 substitution 4-methoxyphenyl structural diversification SAR exploration

Cytotoxicity Safety Window: Class-Level Evidence of Favorable Selectivity for Mammalian Cells

While no cytotoxicity data are available for the target compound itself, the 2-(quinolin-4-yloxy)acetamide class consistently demonstrates an absence of apparent toxicity to mammalian cells at concentrations far exceeding antitubercular MIC values. Leading compounds 6m and 9c exhibited CC50 values >20 µM against both HepG2 and Vero cell lines, yielding selectivity indices (CC50/MIC) exceeding 100 for drug-susceptible Mtb H37Rv [1]. The Borsoi et al. 2020 series further confirmed CC50 values >20 µM across multiple analogs . This class-level safety profile reduces the likelihood that the 3-chlorophenyl-4-methoxyphenyl combination would introduce pronounced mammalian cytotoxicity, though direct experimental confirmation is required.

cytotoxicity HepG2 Vero cells selectivity index

Activity Against Drug-Resistant Mtb Strains: Class-Level Validation Supporting Procurement Rationale

Multiple independent SAR campaigns have confirmed that 2-(quinolin-4-yloxy)acetamides retain full activity against multidrug-resistant (MDR) M. tuberculosis clinical isolates, with no cross-resistance to first-line drugs including isoniazid and rifampin [1]. The Giacobbo et al. 2017 study demonstrated that optimized analogs maintained submicromolar MIC values against drug-resistant strains, while the 2020 Borsoi study confirmed activity against MDR strains without cross-resistance to some first- and second-line drugs. Although the target compound has not been individually profiled against MDR isolates, the class-wide retention of potency against resistant strains indicates that the target compound may also be active in this therapeutically critical setting, contingent on its intrinsic MIC remaining below the resistance threshold.

multidrug-resistant tuberculosis MDR-TB cross-resistance drug-resistant strains

Optimal Application Scenarios for N-(3-chlorophenyl)-2-((2-(4-methoxyphenyl)quinolin-4-yl)oxy)acetamide Based on Evidence-Differentiated Properties


Investigating Eis Acetyltransferase as an Antitubercular Target in Aminoglycoside Resistance Contexts

The compound's confirmed biochemical activity against Mtb Eis acetyltransferase (IC50 = 23 µM) [1] makes it suitable as a tool compound for enzymology studies focused on aminoglycoside resistance mechanisms. Eis catalyzes the acetylation of kanamycin and other aminoglycosides, contributing to clinical drug resistance in M. tuberculosis. Researchers investigating Eis as a potential co-target for combination therapy with aminoglycosides can use this compound as a starting point for biochemical assay development, competitive binding studies, and co-crystallization trials. The compound's moderate IC50 provides a tractable baseline for SAR optimization campaigns specifically targeting Eis rather than the cytochrome bc1 complex that dominates the class literature.

Probing the 3-Chlorophenyl Pharmacophore Contribution in a 2-(4-Methoxyphenyl)quinoline Context

The 3-chlorophenyl substituent was identified as optimal in the simplified quinoline SAR series (compound 4i, MIC = 0.3 µM vs. 53-fold weaker 4-Cl analog) , but this SAR has not been tested in the 2-(4-methoxyphenyl)quinoline core context. Procuring this specific compound enables a direct head-to-head comparison with the corresponding 4-chlorophenyl analog (CAS 1114861-46-9) and other positional isomers to determine whether the 3-chloro preference is conserved across different quinoline C2 substitution patterns. This comparison addresses a fundamental medicinal chemistry question about pharmacophore portability within the 2-(quinolin-4-yloxy)acetamide scaffold.

Use as a Negative Control in Cytochrome bc1 Complex Inhibition Studies

Given that the compound has documented Eis acetyltransferase activity [1] rather than published bc1 complex inhibition data—and that the 2-(4-methoxyphenyl) substitution was not among the most potent bc1-targeting leads in the Pitta et al. 2016 study [2]—the compound is well-positioned as a selectivity control to differentiate bc1-dependent from bc1-independent antimycobacterial effects. Testing this compound alongside validated bc1 inhibitors such as the clinical candidate telacebec (Q203) in Mtb growth inhibition and cytochrome bc1 enzymatic assays can clarify whether the 2-(4-methoxyphenyl) modification redirects target engagement away from the canonical bc1 mechanism.

Building a Focused Library for Eis-Targeted Phenotypic Screening

For industrial screening campaigns seeking to identify novel antitubercular agents that operate through non-bc1 mechanisms, this compound serves as a structural departure point from the extensively mined 2-methyl/trifluoromethyl quinoline chemotype. The combination of 3-chlorophenyl acetamide (associated with submicromolar MIC in the simplified series) and 2-(4-methoxyphenyl)quinoline (an underexplored C2 modification) [2] provides a structurally novel starting scaffold. The documented, albeit moderate, Eis inhibitory activity [1] further supports its inclusion as a reference standard in focused library design targeting aminoglycoside-potentiating agents.

Quote Request

Request a Quote for N-(3-chlorophenyl)-2-((2-(4-methoxyphenyl)quinolin-4-yl)oxy)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.